molecular formula C15H18N2O2 B11826482 Tert-butyl (quinolin-3-ylmethyl)carbamate

Tert-butyl (quinolin-3-ylmethyl)carbamate

Cat. No.: B11826482
M. Wt: 258.32 g/mol
InChI Key: CLCAOPDVKZTFBL-UHFFFAOYSA-N
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Description

Tert-butyl (quinolin-3-ylmethyl)carbamate is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a quinoline ring system linked to a tert-butoxycarbonyl (Boc) carbamate protecting group. The Boc group is a cornerstone in organic synthesis, providing robust protection for amines against acids, bases, and hydrogenation conditions, and can be cleanly removed under mild acidic conditions to unveil the free amine for further functionalization . The quinoline scaffold is a privileged structure in pharmacology, known for its diverse biological activities. This makes the compound a valuable bifunctional intermediate: it can serve as a protected building block for the synthesis of more complex molecules, or the quinoline moiety can be explored for its intrinsic research value. Recent scientific investigations highlight the importance of the N-(2-arylethyl)quinolin-3-amine skeleton, a related structural class, as a promising scaffold for developing novel anti-mycobacterial lead compounds, demonstrating the continued relevance of quinoline-based structures in therapeutic development . Furthermore, carbamate-bearing molecules are increasingly used in drug design as stable peptide bond surrogates, offering improved metabolic stability and cellular permeability compared to their amide counterparts . This compound is intended for research applications only and is not meant for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

tert-butyl N-(quinolin-3-ylmethyl)carbamate

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11-8-12-6-4-5-7-13(12)16-9-11/h4-9H,10H2,1-3H3,(H,17,18)

InChI Key

CLCAOPDVKZTFBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=CC=CC=C2N=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Tert Butyl Quinolin 3 Ylmethyl Carbamate and Analogous Carbamate Structures

Retrosynthetic Analysis of Tert-butyl (quinolin-3-ylmethyl)carbamate

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by systematically breaking it down into simpler, commercially available precursors. The analysis for this compound identifies several key disconnections.

The most apparent disconnection is at the carbamate (B1207046) C-N bond. This bond is reliably formed by reacting an amine with a suitable Boc-group precursor, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O). rsc.org This step simplifies the target molecule to the key intermediate, quinoline-3-methanamine.

A second disconnection targets the C-C bond between the quinoline (B57606) ring and the aminomethyl group. This approach suggests building the side chain onto a pre-existing quinoline core, for instance, by coupling a 3-haloquinoline with a suitable aminomethyl synthon.

A deeper retrosynthetic cut involves the disassembly of the quinoline ring itself. Numerous classical named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can construct the quinoline scaffold from simpler aniline (B41778) and carbonyl compounds. researchgate.netresearchgate.netacs.org For example, a Friedländer annulation could, in principle, construct the quinoline ring from a 2-aminobenzaldehyde (B1207257) derivative and a three-carbon carbonyl compound already bearing the protected aminomethyl functionality. This comprehensive analysis reveals multiple pathways, allowing for flexibility in synthetic design based on precursor availability and desired efficiency.

Direct Synthesis Approaches for this compound

Direct synthesis involves the forward construction of the target molecule from readily available starting materials. These methods are often linear and build upon well-established chemical transformations.

A common and practical route to this compound begins with the commercially available precursor, quinoline-3-methanol. This strategy hinges on the conversion of the primary alcohol into a primary amine, which is then protected with a Boc group.

The transformation from alcohol to amine can be achieved through a multi-step sequence. First, the hydroxyl group of quinoline-3-methanol is converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. This activated intermediate is then subjected to nucleophilic substitution with sodium azide (B81097) to yield quinolin-3-ylmethyl azide. Subsequent reduction of the azide, typically through catalytic hydrogenation (H₂/Pd-C) or by using reagents like lithium aluminum hydride (LiAlH₄), affords the primary amine, quinoline-3-methanamine.

The final step is the protection of the amine. Quinoline-3-methanamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) (NEt₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.govnih.gov This reaction proceeds efficiently at room temperature to yield the final product, this compound.

StepReactantReagentsProductPurpose
1Quinoline-3-methanolTsCl, Pyridine (B92270)Quinolin-3-ylmethyl tosylateActivate alcohol
2Quinolin-3-ylmethyl tosylateNaN₃, DMFQuinolin-3-ylmethyl azideIntroduce nitrogen
3Quinolin-3-ylmethyl azideH₂, Pd/C or LiAlH₄Quinoline-3-methanamineForm primary amine
4Quinoline-3-methanamineBoc₂O, NEt₃, DCMThis compoundProtect amine

Transition Metal-Catalyzed Synthetic Pathways for Carbamate Formation

Modern organic synthesis heavily relies on transition metal catalysis to forge C-N and C-C bonds with high efficiency and functional group tolerance. These methods offer more direct and convergent routes to the target molecule and its analogs.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for constructing C(sp²)-C(sp³) bonds. The aminomethylation of (hetero)aryl halides provides a direct route to protected benzylamines. In this approach, a 3-haloquinoline (e.g., 3-bromoquinoline) could be coupled with a protected aminomethyl source.

Recent research has demonstrated the utility of N-hydroxyphthalimide (NHP) esters derived from N-Boc-glycine as effective aminomethylating reagents in a nickel-catalyzed reductive cross-electrophile coupling. researchgate.net This reaction typically employs a nickel catalyst, a reductant (such as zinc powder), and a ligand. The process involves the decarboxylative coupling of the NHP ester to generate an α-amino radical, which is then intercepted by the nickel catalyst in its catalytic cycle with the aryl halide to form the desired product. This method is notable for its mild conditions and tolerance of various functional groups. researchgate.net

Aryl HalideAminomethyl SourceCatalyst SystemConditionsProduct TypeRef
(Hetero)aryl Iodides/BromidesN-Boc-glycine NHP esterNiBr₂·glyme, Ligand, ZnDMA, Room TempN-Boc Benzylamines researchgate.net
Aryl Bromidesα-SilylaminesNiBr₂·diglyme / PhotoredoxDMSO, Visible LightProtected Benzylamines nih.gov
Aryl BromidesN-Boc-α-amino acidNiCl₂·glyme / PhotoredoxDMF, Visible LightN-Boc Benzylamines nih.gov

While this compound is a benzyl (B1604629) carbamate, the synthesis of its aryl carbamate analogs (where the carbamate nitrogen is directly attached to an aromatic ring) is dominated by palladium- and copper-catalyzed C-N cross-coupling reactions. These methods are crucial for creating a wide range of carbamate-containing compounds.

The Buchwald-Hartwig amination , a palladium-catalyzed reaction, is a premier method for N-arylation. wikipedia.orglibretexts.org It can be used to couple an aryl halide or triflate with a carbamate, such as tert-butyl carbamate, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.orgacs.org This reaction is highly versatile, with a broad substrate scope and tolerance for many functional groups. researchgate.net A related approach involves the palladium-catalyzed coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol, which traps the in situ-generated aryl isocyanate to form the N-aryl carbamate. nih.govmit.eduorganic-chemistry.org

The Ullmann condensation is a classical copper-catalyzed C-N bond-forming reaction. wikipedia.org Modern protocols use soluble copper salts and various ligands to achieve the coupling of aryl halides with N-nucleophiles, including carbamates, under milder conditions than the traditional high-temperature requirements. rsc.orgnih.govnih.gov These reactions provide a cost-effective alternative to palladium-based systems for the synthesis of N-aryl carbamates. researchgate.net

Reaction NameMetalTypical SubstratesKey Features
Buchwald-Hartwig AminationPalladiumAryl halides/triflates + CarbamatesMild conditions, broad scope, high functional group tolerance. wikipedia.orgnumberanalytics.com
Ullmann CondensationCopperAryl halides + CarbamatesCost-effective metal, improved with modern ligands. wikipedia.orgnih.gov

Cross-electrophile coupling is a cutting-edge strategy that joins two different electrophiles, such as an aryl halide and an alkyl halide derivative, using a transition-metal catalyst and a stoichiometric reductant. acs.orgdntb.gov.ua This approach avoids the need to pre-form organometallic nucleophiles, which can be unstable or difficult to prepare.

For the synthesis of N-Boc benzylamines, a nickel-catalyzed reductive coupling between a (hetero)aryl halide and a carbamate-protected α-amino acid derivative (acting as the second electrophile) is a highly effective method. researchgate.net As mentioned previously, NHP esters of N-Boc-glycine are excellent coupling partners. researchgate.net The reaction is driven by a reductant like zinc or manganese metal, or can be achieved through photoredox or electrochemical means. nih.govacs.org This strategy allows for the direct formation of the C(sp²)-C(sp³) bond of the target structure from two readily available electrophilic partners, representing a highly convergent and modern synthetic route. wisc.edursc.org

Classical Organic Transformations Applied to Carbamate Synthesis

The synthesis of carbamates, including this compound, leverages several classical organic transformations that have been refined for efficiency and substrate scope. These methods typically involve the generation of a reactive isocyanate intermediate, which is subsequently trapped by an alcohol.

The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids into carbamates, ureas, or amines via an isocyanate intermediate. nih.gov The process begins with the conversion of a carboxylic acid to an acyl azide. This intermediate is thermally or photochemically induced to rearrange, losing nitrogen gas to form an isocyanate. nih.govorganic-chemistry.org When this rearrangement is performed in the presence of an alcohol, such as tert-butanol, the isocyanate is trapped to yield the corresponding carbamate. orgsyn.org

The classical challenge of handling potentially unstable acyl azide intermediates has led to the development of safer, one-pot procedures. orgsyn.org A significant modification involves the reaction of a carboxylic acid with reagents like diphenylphosphoryl azide (DPPA), which facilitates the direct conversion to the carbamate in the presence of an alcohol. nih.govorgsyn.org

Another modern, one-pot approach for preparing tert-butyl carbamates involves reacting a carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) and sodium azide. organic-chemistry.orgresearchgate.net This mixture generates the acyl azide in situ, which then undergoes the Curtius rearrangement. The presence of catalysts, such as zinc(II) triflate, can accelerate the subsequent trapping of the isocyanate by tert-butanol, which is also generated in the reaction mixture, leading to high yields of the desired tert-butyl carbamate under mild conditions. orgsyn.orgresearchgate.net This method is compatible with a wide array of functional groups. researchgate.netacs.org

Table 1: Key Reagents in Modified Curtius Rearrangements for Carbamate Synthesis

Reagent/Catalyst Role in Reaction Reference
Diphenylphosphoryl azide (DPPA) Converts carboxylic acid directly to acyl azide in situ. orgsyn.org, nih.gov
Di-tert-butyl dicarbonate (Boc₂O) & Sodium Azide In situ generation of acyl azide from a carboxylic acid. organic-chemistry.org, researchgate.net
Zinc(II) triflate (Zn(OTf)₂) Catalyzes the trapping of the isocyanate intermediate. orgsyn.org, researchgate.net
Tetrabutylammonium (B224687) bromide (TBAB) Co-catalyst, accelerates the trapping of the isocyanate. orgsyn.org, researchgate.net

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This transformation proceeds through an isocyanate intermediate, which can be strategically trapped to form other functional groups, including carbamates. wikipedia.org The reaction is typically initiated by treating the primary amide with a halogen (like bromine) in a strong aqueous base (like sodium hydroxide). This forms an N-haloamide, which, upon deprotonation, rearranges to the isocyanate.

If the reaction is conducted in the presence of an alcohol, the isocyanate intermediate is intercepted to produce a stable carbamate. wikipedia.org For the synthesis of tert-butyl carbamates, trapping the isocyanate with tert-butyl alcohol yields the Boc-protected amine. wikipedia.org

Traditional Hofmann rearrangements often required harsh conditions and could lead to side reactions or low yields. benthamdirect.com Modern advancements have focused on developing milder and more environmentally friendly protocols. For instance, electrochemical methods using sodium bromide (NaBr) as a mediator have been developed to avoid the use of toxic and corrosive halogens directly. rsc.org Hypervalent iodine reagents have also emerged as effective organocatalysts for the green conversion of carboxamides to carbamates. benthamdirect.com These improved methods are compatible with a broad range of amides and provide direct access to synthetically useful carbamates. benthamdirect.comrsc.org

Table 2: Comparison of Hofmann Rearrangement Conditions

Method Reagents Advantages Disadvantages Reference
Classical Bromine, Sodium Hydroxide, Alcohol Well-established method. Harsh conditions, use of toxic bromine, potential for side reactions. , wikipedia.org
Electrochemical Sodium Bromide (mediator), Alcohol Avoids direct use of halogens, greener approach. Requires specialized electrochemical setup. rsc.org
Organocatalytic Hypervalent Iodine Reagents, Alcohol Mild conditions, environmentally friendly. Catalyst cost and availability may be a factor. benthamdirect.com

Direct carbonylation of amines provides an alternative route to carbamates, utilizing carbon dioxide (CO₂) as an abundant, non-toxic, and economical C1 source. This approach circumvents the use of hazardous reagents like phosgene. The fundamental reaction involves the nucleophilic attack of an amine on CO₂ to form a carbamic acid intermediate. rsc.org However, this intermediate is often unstable and requires subsequent reaction with an electrophile (such as an alkyl halide) or dehydrative condensation with an alcohol to form the stable carbamate.

The efficiency of this transformation is highly dependent on the reaction conditions and the nature of the reactants. The process is often facilitated by a base, which serves a dual role: it deprotonates the amine to increase its nucleophilicity and activates the carbamic acid intermediate. rsc.org Cesium carbonate has been shown to be a particularly effective base for promoting a three-component coupling of amines, CO₂, and alkyl halides to produce carbamates under mild conditions. organic-chemistry.org

In these systems, the base can generate a highly nucleophilic "naked anion" of the amine, which rapidly reacts with CO₂. google.com The resulting carbamate salt is then alkylated by the electrophile to furnish the final product. google.com This methodology is applicable to a wide range of amines, including primary and secondary aliphatic and aromatic amines.

Protecting Group Chemistry in the Synthesis of this compound and its Analogs

Protecting group strategies are fundamental to the successful execution of complex multi-step organic syntheses. For amine-containing molecules like (quinolin-3-yl)methanamine, the use of a suitable protecting group is crucial to mask the nucleophilicity and basicity of the amine, preventing unwanted side reactions.

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its unique stability profile and ease of introduction and removal. fishersci.co.uk It is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide, or under catalyst-free conditions in water. numberanalytics.comorganic-chemistry.orgmychemblog.com This reaction converts the reactive amine into a significantly less nucleophilic and non-basic carbamate. total-synthesis.comnbinno.com

The strategic value of the Boc group lies in its robustness. It is stable to a wide range of reaction conditions, particularly nucleophiles and basic conditions, under which many other protecting groups are labile. organic-chemistry.org This stability allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected amine. nbinno.com This orthogonality is a cornerstone of modern synthetic strategies, particularly in peptide synthesis and the construction of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com

For substrates like 3-aminoquinoline, which can be less reactive due to the electron-withdrawing nature of the quinoline ring, Boc protection can sometimes be challenging. snmjournals.org In such cases, modified conditions, such as the use of Lewis acid catalysts like zinc chloride (ZnCl₂), or a combination of reagents like sodium iodide (NaI) and 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the protection reaction. snmjournals.org The Boc group's effectiveness allows for the precise and controlled synthesis of complex molecules where temporary masking of amine reactivity is essential. nbinno.comresearchgate.net

A key advantage of the Boc group is its facile removal under acidic conditions, which are orthogonal to the basic conditions used to remove other common protecting groups like Fmoc. numberanalytics.commasterorganicchemistry.com The deprotection is most commonly achieved using strong, non-nucleophilic acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. wikipedia.orgjk-sci.com

The mechanism of acid-catalyzed Boc deprotection proceeds through several distinct steps:

Protonation: The carbonyl oxygen of the carbamate is protonated by the strong acid. This is the initial activation step. total-synthesis.commasterorganicchemistry.comcommonorganicchemistry.com

Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid. total-synthesis.comjk-sci.comcommonorganicchemistry.com

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and yielding the free amine. masterorganicchemistry.comcommonorganicchemistry.com

Protonation of Amine: Under the acidic reaction conditions, the newly liberated amine is protonated to form its corresponding ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com

A potential complication in this sequence is the fate of the highly reactive tert-butyl cation. This electrophile can react with nucleophilic functional groups present in the substrate or solvent, leading to unwanted alkylation side products. wikipedia.org To mitigate this, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org The formation of gaseous byproducts, isobutylene (B52900) (from deprotonation of the t-butyl cation) and carbon dioxide, means these reactions must be performed in open or well-vented systems. jk-sci.comcommonorganicchemistry.com

Optimization and Refinement of Synthetic Protocols for Enhanced Yield and Selectivity

The synthesis of this compound and its analogs involves the formation of a carbamate linkage with the quinolin-3-ylmethanamine (B1588532) backbone. Optimizing this synthesis is crucial for maximizing product yield and ensuring high selectivity, thereby minimizing side reactions and simplifying purification processes. Research into the synthesis of quinoline derivatives and carbamates has highlighted several key parameters that can be adjusted to refine the synthetic protocols.

A primary strategy for optimization involves the careful selection of reagents and reaction conditions for the carbamoylation step. The reaction typically involves the protection of the amine group of quinolin-3-ylmethanamine with a tert-butoxycarbonyl (Boc) group, commonly using di-tert-butyl dicarbonate (Boc)₂O. The efficiency of this reaction is highly dependent on the choice of base, solvent, and temperature. For analogous syntheses of N-protected aminonitriles, conditions have been meticulously optimized to achieve high yields, such as using triethylamine as a base in a suitable solvent. researchgate.net

Another area for refinement is the use of phase transfer catalysis (PTC). In the synthesis of related quinoline carboxamides, the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a basic medium at room temperature has been shown to produce excellent yields, ranging from 70-90%. helsinki.fi This methodology could be adapted for the synthesis of this compound to enhance reaction rates and yields by facilitating the transfer of reactants between different phases.

Furthermore, the choice of solvent and the management of reaction stoichiometry are critical. For the synthesis of various quinoline-O-carbamate derivatives, reactions are often conducted in acetonitrile (B52724) (CH₃CN) using potassium carbonate (K₂CO₃) as the base, with precise control over the equivalents of reagents to drive the reaction to completion and enhance selectivity. nih.gov Temperature control is also vital; while some reactions proceed efficiently at room temperature, others may require heating to achieve optimal conversion rates within a reasonable timeframe. helsinki.figoogle.com For instance, the synthesis of certain carbamate derivatives is carried out at 65°C for several hours to ensure high yields. nih.gov

Table 1: Key Parameters for Optimization of Quinoline Carbamate Synthesis

ParameterOptimization StrategyExpected OutcomeReference Example
CatalystIntroduction of a phase transfer catalyst (e.g., TBAB).Increased reaction rate and improved yield.N-alkylation of quinoline-carboxamide alaninate. helsinki.fi
BaseScreening of inorganic (e.g., K₂CO₃) vs. organic bases (e.g., Triethylamine).Enhanced reaction efficiency and minimized side products.Synthesis of quinoline-O-carbamates. nih.gov
SolventUse of polar aprotic solvents like acetonitrile or dimethylformamide.Improved solubility of reactants and reaction rate.Synthesis of quinoline carboxamides. helsinki.fi
TemperatureOptimization between room temperature and elevated temperatures (e.g., 65°C).Reduced reaction time and increased yield.Synthesis of various carbamate derivatives. nih.gov
Reagent StoichiometryUsing a slight excess of the carbamoylating agent (e.g., (Boc)₂O).Driving the reaction towards completion.General carbamate synthesis principles. nih.gov

Integration of Green Chemistry Principles in the Synthesis of Quinoline-Substituted Carbamates

The integration of green chemistry principles into the synthesis of quinoline-substituted carbamates is an increasingly important focus, aiming to reduce the environmental impact of chemical processes. nih.gov This involves developing methodologies that are non-toxic, energy-efficient, and generate minimal waste. researchgate.net

One of the primary tenets of green chemistry is the use of environmentally benign solvents. Traditional organic solvents can be replaced with greener alternatives like water or ethanol (B145695). researchgate.nettandfonline.com For instance, a protocol for synthesizing quinoline derivatives utilizes ferric chloride hexahydrate (FeCl₃·6H₂O) as an inexpensive and non-toxic catalyst in water, which serves as a clean and nonflammable solvent. tandfonline.com The use of low-toxicity solvents like ethyl acetate (B1210297) has also been noted as a greener alternative in the synthesis of tert-butyl carbamate derivatives. google.com Furthermore, solvent-free, or "neat," reaction conditions represent a significant advancement, eliminating solvent waste entirely. frontiersin.org

The use of alternative energy sources is another key aspect of green synthesis. Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov These techniques can reduce energy consumption and often allow for solvent-free conditions, further enhancing the green credentials of the synthetic route. nih.gov For example, the synthesis of tetrahydroquinolinones saw reaction times decrease from hours to minutes with a corresponding increase in yield when switching from conventional heating to ultrasound irradiation. nih.gov

Catalysis plays a central role in green chemistry. The development of efficient and recyclable catalysts is paramount. Earth-abundant and non-toxic metal catalysts, such as those based on iron, are preferred over more hazardous or precious metals. tandfonline.comresearchgate.net The use of tetrabutylammonium bromide (TBAB) as a catalyst in some quinoline syntheses also aligns with green principles due to its efficiency. researchgate.net Multicomponent reactions (MCRs) are inherently green as they combine several steps into a single operation, reducing solvent usage, energy consumption, and waste generation while increasing atom economy. frontiersin.orgresearchgate.net

Table 2: Green Chemistry Approaches in Quinoline Synthesis

PrincipleMethodologyAdvantageReference Example
Alternative SolventsUsing water or ethanol as the reaction medium.Reduces use of hazardous and volatile organic compounds (VOCs).FeCl₃·6H₂O catalyzed synthesis in water. tandfonline.com
Solvent-Free ReactionsConducting reactions neat, without any solvent.Eliminates solvent waste and simplifies workup.Four-component synthesis of quinoline analogues. frontiersin.org
Alternative EnergyEmploying microwave or ultrasound irradiation.Drastically reduces reaction times and energy consumption.Ultrasound-assisted synthesis of tetrahydroquinolinones. nih.gov
Benign CatalystsUsing non-toxic, inexpensive catalysts like FeCl₃·6H₂O.Avoids hazardous materials and reduces cost.One-pot condensation catalyzed by FeCl₃·6H₂O. tandfonline.com
Atom EconomyUtilizing multicomponent reactions (MCRs).Increases efficiency by combining multiple steps, reducing waste.One-pot synthesis of new quinoline derivatives. frontiersin.org

Advanced Spectroscopic Characterization and Elucidation of the Molecular Structure of Tert Butyl Quinolin 3 Ylmethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the chemical environment of each proton and carbon atom, as well as their connectivity, can be determined with high precision.

High-Resolution 1H NMR Spectral Analysis: Chemical Shift Patterns and Coupling Constants

The 1H NMR spectrum of Tert-butyl (quinolin-3-ylmethyl)carbamate provides critical information regarding the number of distinct proton environments, their electronic surroundings, and the spatial relationships between neighboring protons. The spectrum, typically recorded in a deuterated solvent such as chloroform (B151607) (CDCl3), reveals characteristic signals for both the quinoline (B57606) and the carbamate (B1207046) moieties.

The protons of the quinoline ring system typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electronic effects of the substituent and the nitrogen atom within the heterocyclic ring. The protons at positions 2 and 4 of the quinoline ring are often the most downfield due to the deshielding effect of the nitrogen atom. The protons on the benzo-fused portion of the quinoline ring (positions 5, 6, 7, and 8) exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

A key feature in the 1H NMR spectrum is the methylene (B1212753) bridge (-CH2-) connecting the quinoline ring to the carbamate nitrogen. These protons typically appear as a doublet, due to coupling with the adjacent NH proton, in the range of δ 4.0-5.0 ppm. The carbamate N-H proton itself is usually observed as a broad singlet or a triplet (if coupling to the methylene protons is resolved) and its chemical shift can be variable depending on concentration and solvent.

The tert-butyl group of the Boc protecting group gives rise to a characteristic sharp singlet in the upfield region of the spectrum, typically around δ 1.4-1.5 ppm, integrating to nine protons. This signal is a hallmark of the tert-butoxycarbonyl group.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Quinoline-H2~8.8d~2.0
Quinoline-H4~8.1s-
Quinoline-H5/H8~7.9-8.0m-
Quinoline-H6/H7~7.5-7.7m-
-CH2-~4.5d~6.0
-NH-~5.0br s-
-C(CH3)3~1.45s-

13C NMR Spectroscopy for Carbon Skeleton Elucidation

Complementing the 1H NMR data, the 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum displays a distinct resonance for each unique carbon atom in the molecule.

The carbonyl carbon of the carbamate group is a key diagnostic signal, appearing significantly downfield in the region of δ 155-156 ppm. The quaternary carbon of the tert-butyl group is typically observed around δ 80 ppm, while the methyl carbons of this group resonate in the upfield region, around δ 28 ppm.

The carbons of the quinoline ring system are found in the aromatic region, between δ 120 and 150 ppm. The chemical shifts are influenced by the nitrogen atom and the substituent, allowing for the assignment of each carbon atom within the heterocyclic structure. The methylene bridge carbon (-CH2-) gives a signal in the range of δ 40-50 ppm.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Carbamate)~156.0
Quinoline Quaternary Carbons~147-149
Quinoline CH Carbons~126-135
-C(CH3)3 (Quaternary)~79.5
-CH2-~43.0
-C(CH3)3 (Methyls)~28.4

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Information

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for the complete and unambiguous assignment of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the coupled protons on the quinoline ring, helping to delineate the substitution pattern. A key correlation would also be observed between the -NH- proton and the protons of the adjacent -CH2- group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. This is a powerful tool for assigning the carbon resonances based on the already assigned proton signals. For instance, the signal for the -CH2- protons would show a cross-peak with the signal for the -CH2- carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C couplings. This experiment is crucial for establishing the connectivity between different molecular fragments. Key HMBC correlations would be expected from the -CH2- protons to the C3 and C4 carbons of the quinoline ring, as well as to the carbonyl carbon of the carbamate. The protons of the tert-butyl group would show a correlation to the quaternary carbon of the same group and to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could reveal through-space interactions between the -CH2- protons and the protons on the quinoline ring, confirming their geometric arrangement.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with a high degree of accuracy (typically to within a few parts per million). This allows for the calculation of the elemental formula of the compound, providing strong evidence for its identity. For this compound (C15H18N2O2), the expected exact mass of the protonated molecule [M+H]+ would be calculated and compared to the experimentally observed value. A close match between the theoretical and experimental masses confirms the elemental composition of the molecule. A recent study reported the synthesis of this compound, and while the full HRMS data was in the supporting information, the successful synthesis implies a confirmation of its molecular weight.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Mechanism Elucidation

Electrospray ionization is a soft ionization technique that typically produces the protonated molecular ion [M+H]+ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) involves the isolation of this precursor ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable information about the molecular structure and the relative stability of its constituent parts.

For this compound, the fragmentation is expected to follow characteristic pathways for Boc-protected amines. A primary fragmentation pathway would involve the loss of the tert-butyl group as isobutylene (B52900) (56 Da), followed by the loss of carbon dioxide (44 Da), leading to the formation of the corresponding amine. Another characteristic fragmentation is the loss of the entire Boc group (100 Da).

Investigation of McLafferty-type Rearrangements and Other Characteristic Fragmentation Patterns of Carbamates and Quinoline Derivatives

The mass spectrometric analysis of this compound is expected to reveal fragmentation patterns characteristic of both the quinoline core and the tert-butyl carbamate side chain. The fragmentation pathways of organic molecules in a mass spectrometer provide valuable information about their structure. chemguide.co.uk

The tert-butyl carbamate group exhibits several characteristic fragmentation routes. A common pathway for carbamates is the loss of carbon dioxide (CO2). nih.gov For tert-butyl esters specifically, the elimination of a neutral alkene via a rearrangement is a key process. In the case of this compound, the structure is suitable for a McLafferty-type rearrangement. This reaction involves the transfer of a γ-hydrogen atom to a carbonyl oxygen, followed by the cleavage of the intervening C-O bond. wikipedia.orgyoutube.comwichita.eduresearchgate.net This would result in the loss of a neutral isobutylene molecule (56 Da) and the formation of a protonated carbamic acid derivative of the quinoline methylamine.

Other notable fragmentations for carbamates include the loss of the entire tert-butoxycarbonyl group or the formation of the stable tert-butyl cation (m/z 57). nist.gov The cleavage of the bond between the methylene group and the carbamate nitrogen can also occur. The analysis of N-methyl carbamates has shown a characteristic neutral loss of CH3NCO (57 Da), which provides a diagnostic fragment. nih.govresearchgate.net

Based on these established patterns, the expected key fragmentation pathways for this compound are summarized in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation Patterns

Proposed Process Neutral Loss/Fragment Ion Description
McLafferty Rearrangement Loss of isobutylene (C4H8) Transfer of a γ-hydrogen from the tert-butyl group to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Decarboxylation Loss of carbon dioxide (CO2) Cleavage of the carbamate group resulting in the loss of a CO2 molecule.
α-Cleavage Formation of tert-butyl cation ([C4H9]+) Cleavage of the C-O bond in the carbamate ester, generating the stable tert-butyl cation.
Quinoline Fragmentation Loss of hydrogen cyanide (HCN) Characteristic fragmentation of the quinoline ring system.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by analyzing its vibrational modes. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its quinoline, carbamate, methylene, and tert-butyl components.

The quinoline ring will exhibit several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. mdpi.com The C=C and C=N stretching vibrations within the fused aromatic rings give rise to a series of sharp bands in the 1620-1430 cm⁻¹ region. researchgate.netresearchgate.net Out-of-plane C-H bending vibrations are also expected in the 900-650 cm⁻¹ range, which can be diagnostic of the substitution pattern on the aromatic ring. researchgate.net

The carbamate functional group provides several distinct and strong absorption bands. A sharp peak corresponding to the N-H stretching vibration is expected in the region of 3400-3200 cm⁻¹. nih.gov One of the most prominent peaks in the spectrum will be the C=O (amide I band) stretching vibration, which for carbamates typically appears as a strong absorption in the 1740-1680 cm⁻¹ range. nist.gov The C-O stretching vibration of the ester part of the carbamate will likely produce a strong band between 1250 and 1190 cm⁻¹.

The aliphatic C-H stretching vibrations from the methylene bridge and the tert-butyl group are expected in the 3000-2850 cm⁻¹ range. mdpi.com The characteristic bending vibrations for the tert-butyl group can also be observed.

Table 2: Expected Infrared Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (N-H) N-H Stretch 3400 - 3200 Medium, Sharp
Aromatic C-H C-H Stretch 3100 - 3000 Medium
Aliphatic C-H C-H Stretch 3000 - 2850 Medium to Strong
Carbonyl (C=O) C=O Stretch (Amide I) 1740 - 1680 Strong
Aromatic Ring C=C and C=N Stretch 1620 - 1430 Medium to Strong, Multiple Bands
Carbamate (C-N) C-N Stretch (Amide III) ~1300 Medium
Carbamate (C-O) C-O Stretch 1250 - 1190 Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

Based on crystallographic studies of related quinoline and tert-butyl carbamate-containing compounds, several structural features can be anticipated. chemmethod.comnih.govmdpi.com The quinoline ring system is expected to be essentially planar. The carbamate group itself has a degree of planarity due to resonance. The crystal structure would reveal the torsion angles that define the orientation of the carbamate group relative to the quinolin-3-ylmethyl moiety.

Furthermore, X-ray analysis would elucidate the intermolecular interactions that govern the crystal packing. A key interaction would likely be hydrogen bonding between the N-H group of the carbamate and the carbonyl oxygen (C=O) of an adjacent molecule, potentially forming chains or dimeric motifs. nih.gov Van der Waals interactions and potential π-π stacking between the quinoline rings of neighboring molecules would also contribute to the stability of the crystal lattice. chemmethod.com

A complete crystallographic analysis would provide the parameters listed in the table below, offering an unambiguous depiction of the molecule's solid-state structure.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

Parameter Type Examples Information Provided
Unit Cell Dimensions a, b, c (Å); α, β, γ (°) Size and shape of the basic repeating unit of the crystal.
Crystal System e.g., Monoclinic, Orthorhombic The symmetry class of the crystal lattice.
Space Group e.g., P2₁/c The specific symmetry elements present in the unit cell.
Bond Lengths C=O, C-N, C-O, C=C, etc. (Å) Precise distances between bonded atoms.
Bond Angles O=C-N, C-N-H, etc. (°) Angles formed by three connected atoms, defining local geometry.
Torsion Angles e.g., C-C-N-C (°) Describes the conformation around single bonds.

Computational Chemistry and Molecular Modeling Studies of Tert Butyl Quinolin 3 Ylmethyl Carbamate

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is crucial for understanding a molecule's three-dimensional structure, which in turn dictates its physical, chemical, and biological properties. The flexibility of Tert-butyl (quinolin-3-ylmethyl)carbamate arises from several rotatable bonds, leading to a complex energy landscape with multiple local minima.

The identification of stable conformers for this compound is achieved by systematically exploring its potential energy surface. Computational methods, such as molecular mechanics or quantum chemical calculations, are employed to perform geometry optimization, starting from various initial structures. These calculations seek to find the geometries that correspond to the lowest energy states, known as minimum energy conformations.

For the N-tert-butoxycarbonyl (Boc) group, both cis and trans conformations of the urethane (B1682113) amide bond are considered. researchgate.net While peptide bonds strongly favor the trans form, the energy difference between cis and trans urethane conformations can be small, leading to the potential coexistence of both isomers. researchgate.netacs.org The relative orientation of the quinoline (B57606) ring and the carbamate (B1207046) linkage is also a key determinant of conformational stability.

Table 1: Hypothetical Low-Energy Conformers of this compound
ConformerUrethane Amide Conformation (O=C-N-C)Dihedral Angle τ1 (C4-C3-CH2-N)Relative Energy (kcal/mol)
Atrans~180° (anti-periplanar)0.00
Btrans~60° (gauche)1.25
Ccis~180° (anti-periplanar)0.95
Dcis~60° (gauche)2.10

The conformational preferences of this compound are governed by a delicate balance of steric and electronic effects.

Tert-butyl Moiety: The bulky tert-butyl group exerts a significant steric influence. nih.gov This steric hindrance generally disfavors conformations where the tert-butyl group is in close proximity to other bulky parts of the molecule, such as the quinoline ring. This effect plays a role in determining the rotational barrier around the carbamate's C-O bond and influences the preference for syn vs. anti conformations. nih.gov In many Boc-protected amines, the steric and electronic perturbations introduced by the additional oxygen atom (compared to amides) contribute to the conformational landscape. acs.orgnih.gov

The carbamate group features a C-N bond with partial double bond character due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. acs.org This resonance stabilization results in a significant rotational barrier around the C-N bond, which is a hallmark of amides and carbamates. nih.gov This barrier is typically lower in carbamates than in amides by about 3-4 kcal/mol. acs.orgnih.gov

Computational methods, particularly DFT, are used to calculate the energy profile for rotation around this bond. researchgate.netresearchgate.net The calculation involves mapping the energy of the molecule as a function of the O=C-N-C dihedral angle. The transition state for this rotation typically involves a perpendicular arrangement of the nitrogen lone pair relative to the carbonyl π-system, which breaks the resonance. The energy difference between the ground state (planar) and the transition state defines the rotational barrier. For primary carbamates, these barriers have been reported in the range of 12.4 to 14.3 kcal/mol. acs.org

Table 2: Typical Calculated Rotational Barriers for Carbamate C-N Bonds
Carbamate TypeComputational MethodCalculated Barrier (kcal/mol)Reference
Methyl N,N-dimethylcarbamateContinuum reaction field model~15-16 nih.gov
Tertiary CarbamatesDFT and MP2~14.5 - 15.7 researchgate.net
Primary CarbamatesDynamic NMR (Experimental)12.4 - 14.3 acs.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental insights into the electronic structure, reactivity, and spectroscopic properties of molecules. Density Functional Theory (DFT) is a widely used method for such investigations due to its favorable balance of accuracy and computational cost.

DFT calculations are employed to determine the electronic properties of this compound. These studies typically involve optimizing the molecular geometry and then calculating various electronic descriptors. scirp.org

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the carbamate nitrogen, while the LUMO would likely be distributed over the aromatic quinoline system.

Electron Density Distribution: DFT also allows for the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this molecule, negative potential would be expected around the carbonyl oxygen and the quinoline nitrogen, indicating sites susceptible to electrophilic attack.

Table 3: Representative DFT Calculation Parameters and Outputs for Quinoline Derivatives
ParameterTypical Value / MethodDerived Information
FunctionalB3LYP, M06-2XApproximation of the exchange-correlation energy.
Basis Set6-31+G(d,p), 6-311++G(d,p)Mathematical description of atomic orbitals. scirp.orgresearchgate.net
HOMO EnergyCalculated in eVElectron-donating ability.
LUMO EnergyCalculated in eVElectron-accepting ability.
HOMO-LUMO GapCalculated in eVChemical reactivity and kinetic stability. nih.gov

First-principles calculations, such as DFT and its time-dependent extension (TD-DFT), can accurately predict a range of spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental spectra. scirp.org

Vibrational Frequencies (IR/Raman): By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies of the molecule can be determined. scirp.org These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as the C=O stretch of the carbamate, N-H bending, and various aromatic C-H and C=C vibrations of the quinoline ring. researchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) by computing the magnetic shielding tensors for each nucleus. researchgate.net These predictions, when compared to experimental data, can help confirm the structure and assign specific resonances to individual atoms in the molecule. nih.gov

Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to various excited states. rsc.org These transition energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, these calculations would predict the π → π* transitions characteristic of the aromatic quinoline system. researchgate.netnih.gov

Table 4: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Model Quinoline Carbamate
Spectroscopic ParameterPredicted Value (from First Principles)Typical Experimental Value
IR: C=O Stretch (cm⁻¹)~1715 cm⁻¹1690-1720 cm⁻¹
¹H NMR: Carbamate N-H (ppm)~5.0-6.0 ppm~5.0-6.0 ppm
¹³C NMR: Carbonyl Carbon (ppm)~155 ppm150-160 ppm
UV-Vis: λ_max (nm)~280 nm, ~320 nm~275 nm, ~315 nm

Theoretical Elucidation of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanism for this compound are not extensively documented, theoretical chemistry provides a robust framework for its elucidation. The synthesis of carbamates and quinolines involves well-established reaction pathways, such as the Curtius rearrangement for carbamates and the Skraup or Friedländer synthesis for quinolines, which are amenable to computational analysis. nih.govorientjchem.orgnih.govresearchgate.net

Computational quantum chemistry can be used to investigate the structures of intermediates and transition states along a proposed reaction coordinate. mdpi.com For instance, in the formation of a carbamate from an amine and a carbon dioxide source, density functional theory (DFT) calculations can be employed to analyze the mechanism. rsc.orgrsc.orgresearchgate.net Such studies can reveal whether the reaction proceeds through a zwitterionic intermediate or a concerted pathway where the amine attacks CO2 while being deprotonated by a base. rsc.orgrsc.org The calculated energy barriers for these pathways can predict the most likely mechanism. rsc.org

Similarly, for the quinoline portion of the molecule, computational models can explore the energetics of various synthetic routes. rsc.org These calculations help in understanding the role of catalysts, predicting reaction feasibility, and optimizing conditions by identifying the rate-limiting steps and the stability of intermediates. mdpi.com The energy profiles computed can evaluate the origins for the generation of different products, providing a basis for future experimental and computational investigations. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the interaction between a small molecule ligand and a protein target, providing insights into the fundamental principles of molecular recognition.

Given the prevalence of the quinoline scaffold in pharmacologically active compounds, this compound can be docked against various biological targets to predict its potential therapeutic applications. orientjchem.orgnih.gov Quinoline derivatives have been studied as inhibitors for a wide range of enzymes, including kinases, reverse transcriptases, and proteases. nih.govnih.govnih.gov

Docking studies would involve placing the 3D structure of this compound into the binding site of a target protein, such as Serine/threonine-protein kinase 10 (STK10) or SARS-CoV-2 main protease (Mpro). nih.govnih.gov The algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each to identify the most favorable binding mode. nih.gov For example, studies on similar quinoline derivatives have identified potential binding sites within the cofactor-binding domain of enzymes like Plasmodium falciparum lactate (B86563) dehydrogenase, suggesting a competitive inhibition mechanism. scirp.orgsemanticscholar.orgresearchgate.net The results can guide the design of more potent and selective inhibitors.

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. Docking simulations provide a detailed map of these interactions. For a molecule like this compound, key interactions would likely involve:

Hydrogen Bonding: The carbamate group (-NHCOO-) and the quinoline nitrogen are potential hydrogen bond donors and acceptors, respectively. They could form crucial hydrogen bonds with amino acid residues in the protein's active site, such as glutamic acid, histidine, or glutamine. nih.gov

Hydrophobic Interactions: The tert-butyl group and the aromatic quinoline ring can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine. mdpi.com

π-π Stacking: The planar quinoline ring is capable of forming π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, which is a common feature in the binding of quinoline-based inhibitors. mdpi.com

These interactions are critical for the affinity and specificity of the ligand for its target. The table below summarizes common interactions observed for quinoline derivatives in computational docking studies.

Interaction TypeLigand Moiety InvolvedPotential Interacting Amino Acid ResiduesReference
Hydrogen BondingQuinoline Nitrogen, Carbamate NH/C=OHIS, GLU, ASP, GLN, TYR nih.gov
Hydrophobic / AlkylTert-butyl group, Quinoline ringLEU, ILE, VAL, MET, PHE mdpi.com
π-π StackingQuinoline aromatic systemTYR, TRP, PHE, HIS mdpi.com
π-AlkylQuinoline aromatic systemILE, LEU, VAL researchgate.net

Docking programs use scoring functions to estimate the binding affinity, typically expressed as a binding energy (ΔG) in kcal/mol. uobaghdad.edu.iqresearchgate.net A more negative value indicates a stronger predicted binding affinity. uobaghdad.edu.iq By docking this compound against a panel of different proteins, its selectivity can be computationally assessed. For instance, comparing the docking scores against different kinase isoforms can predict its potential for selective inhibition. mdpi.com

Studies on various quinoline derivatives have reported a wide range of binding affinities depending on the specific substitutions and the target protein. These values serve as a benchmark for evaluating the potential of new compounds. nih.govresearchgate.netnih.gov

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Quinoline-pyrimidine derivativeHIV Reverse Transcriptase-10.67 nih.gov
Fluoroquinolone derivativeE. coli Gyrase B-8.56 researchgate.net
Fluoroquinolone derivativeS. aureus Target-7.56 uobaghdad.edu.iq
2H-thiopyrano[2,3-b]quinolineCB1a-5.3 to -6.1 nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. nih.govabap.co.in

An MD simulation of the this compound-protein complex, generated from docking, can be performed for a duration of nanoseconds to microseconds to assess its stability. nih.govmdpi.com A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand atoms relative to their initial positions. researchgate.net

A stable complex is generally indicated by a low and converging RMSD value over the simulation time, typically fluctuating within a range of 1-3 Å for the protein backbone. researchgate.netabap.co.in A large deviation in the ligand's RMSD would suggest that it is unstable in the binding pocket and may be dissociating. acs.orgresearchgate.net This analysis is crucial for validating the binding mode predicted by docking. acs.org Further analyses, such as Root Mean Square Fluctuation (RMSF) and Solvent Accessible Surface Area (SASA), can provide insights into the flexibility of specific residues and the compactness of the complex upon ligand binding. nih.gov

Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)InterpretationReference
0 - 100Fluctuates then stabilizes around 2.3 ÅFluctuates then stabilizes around 1.4 ÅThe complex reaches equilibrium and remains stable throughout the simulation. abap.co.in
0 - 50Stable, remains within 1-4 ÅRises above 4.0 Å after 20 nsThe ligand is unstable in the predicted pose and may be leaving the binding site. researchgate.net
0 - 100Converges to < 3.0 ÅConverges to < 2.0 ÅThe ligand is considered stable in the binding pocket. acs.org

By integrating these computational approaches, a comprehensive profile of this compound can be developed, guiding its synthesis, optimization, and potential application as a therapeutic agent or functional molecule.

Analysis of Ligand Flexibility and Conformational Adaptations within Binding Pockets

The flexibility of a ligand, such as this compound, is a critical determinant of its binding affinity and selectivity for a biological target. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of a ligand, both in its unbound state and when complexed with a receptor.

In MD simulations, the movement of atoms and molecules is simulated over time by numerically solving Newton's equations of motion. This allows for the observation of a ligand's dynamic behavior and its ability to adopt different shapes, or conformations. For this compound, key flexible regions would include the rotatable bonds connecting the quinoline ring, the methylene (B1212753) linker, and the tert-butyl carbamate group. Analysis of the simulation trajectories can reveal the preferred conformations and the energy barriers between them.

When a ligand binds to a protein's active site, it often undergoes conformational changes to achieve a complementary fit. This phenomenon, known as "induced fit," is a dynamic process where both the ligand and the protein adapt to each other. Computational docking, followed by MD simulations of the ligand-protein complex, can elucidate these adaptations. For instance, the quinoline ring of this compound might orient itself to form specific pi-stacking interactions with aromatic residues in the binding pocket, while the carbamate group could form hydrogen bonds. The flexibility of the linker allows the molecule to adopt a conformation that maximizes these favorable interactions.

The degree of conformational change upon binding can be quantified by comparing the root-mean-square deviation (RMSD) of the ligand's atomic coordinates between its bound and unbound states. A higher RMSD value would indicate a more significant conformational adaptation.

Illustrative Table of Conformational Analysis Parameters

ParameterDescriptionPotential Insights for this compound
Dihedral Angle Distribution The probability distribution of torsion angles for rotatable bonds.Reveals the preferred and accessible conformations of the linker and tert-butyl group.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed molecules.Quantifies the conformational changes of the ligand upon binding to a receptor.
Radius of Gyration (Rg) A measure of the compactness of a molecule's structure.Indicates changes in the overall shape and size of the ligand in different environments.
Potential Energy Surface (PES) A map of the potential energy of a molecule as a function of its geometry.Identifies low-energy (stable) conformations and the energy barriers for transitioning between them.

Characterization of Solvent Effects and Entropic Contributions to Binding

The binding of a ligand to a protein is not just governed by the direct interactions between the two molecules but is also significantly influenced by the surrounding solvent, which is typically water in biological systems. Solvent molecules can mediate interactions, and their rearrangement upon ligand binding has important energetic consequences.

Computational methods to study solvent effects can be broadly categorized into explicit and implicit solvent models. In explicit solvent models, individual water molecules are included in the simulation, providing a detailed, atomistic view of their behavior. This approach can reveal the role of specific water molecules in bridging interactions between this compound and its target protein. The displacement of ordered water molecules from the binding site upon ligand binding is a common and significant contributor to the binding free energy.

Implicit solvent models, such as the Poisson-Boltzmann or Generalized Born surface area (PB/GBSA and MM/GBSA) methods, represent the solvent as a continuous medium with specific dielectric properties. These methods are computationally less expensive and are often used to estimate the free energy of binding. They calculate the electrostatic contribution to solvation and the non-polar contribution, which is related to the energy required to create a cavity in the solvent for the molecule.

The binding process is also governed by changes in entropy, which is a measure of the disorder or randomness of a system. The total entropy change upon binding (ΔS) has several components:

Conformational Entropy: This relates to the flexibility of the ligand and the protein. The restriction of rotatable bonds in this compound upon binding would lead to a decrease in its conformational entropy, which is entropically unfavorable.

Translational and Rotational Entropy: The loss of freedom of the ligand to move and rotate freely in solution upon binding also results in an unfavorable entropic contribution.

Solvent Entropy: The release of ordered water molecules from the binding site into the bulk solvent leads to an increase in the solvent's entropy, which is a major favorable driving force for binding, often referred to as the hydrophobic effect.

Advanced computational techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the entropic contributions to binding with high accuracy, although they are computationally very demanding.

Illustrative Table of Thermodynamic Contributions to Binding

Thermodynamic ParameterDescriptionRelevance to this compound Binding
Enthalpy (ΔH) The change in heat content of the system upon binding, reflecting the formation of favorable interactions.Favorable interactions like hydrogen bonds and van der Waals contacts between the ligand and protein would result in a negative ΔH.
Entropy (ΔS) The change in the degree of disorder of the system upon binding.The overall ΔS is a balance between the unfavorable loss of ligand conformational freedom and the favorable release of solvent molecules.
Gibbs Free Energy (ΔG) The overall energy change that determines the spontaneity of binding (ΔG = ΔH - TΔS).A negative ΔG indicates a favorable binding event. Computational methods aim to predict this value to estimate binding affinity.
Solvation Free Energy The free energy change associated with transferring a molecule from a vacuum to a solvent.Important for understanding the energetic cost of desolvating the ligand and the binding site before they can interact.

Structure Activity Relationship Sar and Medicinal Chemistry Applications of Tert Butyl Quinolin 3 Ylmethyl Carbamate Scaffolds

General Principles of Carbamate (B1207046) Integration in Drug Design

The integration of a carbamate group into a drug's molecular architecture is a well-established strategy in medicinal chemistry. myskinrecipes.combldpharm.com This functional group, with its unique amide-ester hybrid nature, provides a powerful tool for fine-tuning a molecule's properties to enhance its drug-like characteristics. nbinno.com

Modulating Lipophilicity and Permeability via Carbamate Modification

A key challenge in drug design is optimizing a compound's ability to traverse biological membranes to reach its target. The lipophilicity, or "fat-loving" nature, of a molecule is a critical determinant of its permeability. The carbamate moiety offers a handle for modulating this property. By varying the substituents on the nitrogen and oxygen atoms of the carbamate, medicinal chemists can systematically alter the lipophilicity of a compound. myskinrecipes.comgoogle.com For instance, the introduction of a bulky, non-polar group like a tert-butyl group can increase lipophilicity, potentially enhancing membrane permeability. Conversely, the incorporation of more polar functional groups can decrease lipophilicity, which might be desirable for targeting extracellular proteins or improving aqueous solubility. This tunable nature allows for the optimization of the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. nih.gov

Engineering Specific Non-Covalent Interactions through the Carbamate Moiety

Beyond its role in influencing physicochemical properties, the carbamate group is an adept participant in the non-covalent interactions that govern drug-target binding. The carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor. bldpharm.comnih.gov These interactions are fundamental to the specific recognition and binding of a drug to its biological target, such as an enzyme's active site or a receptor's binding pocket. The planar nature of the carbamate bond can also contribute to favorable stacking interactions with aromatic residues in the target protein. The ability to engineer these specific interactions through the strategic placement and orientation of the carbamate moiety is a cornerstone of rational drug design, enabling the development of potent and selective inhibitors or modulators of biological processes. nbinno.com

Tert-butyl (quinolin-3-ylmethyl)carbamate as a Chemical Scaffold for Lead Compound Development

While the general principles of carbamate use in drug design are well-documented, the specific application of the this compound scaffold is a more specialized area of investigation. This scaffold combines the advantageous properties of the tert-butyl carbamate protecting group with the biologically significant quinoline (B57606) ring system.

Design and Synthesis of Derivatives for SAR Exploration and Optimization

The development of new therapeutic agents often begins with a "lead compound" that exhibits a desired biological activity. The this compound structure serves as a versatile starting point, or scaffold, for the synthesis of a library of related compounds. Through systematic modifications of this core structure, researchers can explore the structure-activity relationship (SAR), which delineates how changes in the molecule's structure affect its biological activity. The tert-butyl carbamate group, often referred to as a Boc group, is a common protecting group in organic synthesis, allowing for selective reactions at other parts of the molecule. Its relative stability and the mild conditions required for its removal make it an ideal tool for synthetic chemists to build molecular diversity and optimize for potency and selectivity.

Strategic Derivatization at the Quinoline Ring and Carbamate Nitrogen

The this compound scaffold offers two primary sites for strategic derivatization: the quinoline ring and the carbamate nitrogen. The quinoline ring system is a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds. Various positions on the quinoline ring can be functionalized with different substituents to probe interactions with the biological target. For example, introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the ring and influence binding affinity.

Simultaneously, while the tert-butyl group of the carbamate is often used for protection, the carbamate nitrogen itself can be a point of modification once the protecting group is removed. This allows for the introduction of a wide array of substituents, further expanding the chemical space that can be explored in the search for a potent and selective drug candidate.

Investigation of Biological Target Interactions and Proposed Mechanisms

The ultimate goal of designing and synthesizing derivatives of the this compound scaffold is to identify compounds that interact with specific biological targets to elicit a therapeutic effect. The nature of the quinoline ring suggests potential applications in areas such as anticancer, antimicrobial, and anti-inflammatory research, as quinoline derivatives have shown promise in these fields.

The specific biological targets for derivatives of this scaffold would be elucidated through a combination of experimental techniques. These include biochemical assays to measure the inhibition of specific enzymes, cell-based assays to assess the effect on cellular pathways, and biophysical methods to directly study the binding of the compound to its target protein. Once a potent and selective compound is identified, further studies would be conducted to understand its mechanism of action at a molecular level. This could involve determining the three-dimensional structure of the compound bound to its target, which can provide invaluable insights for further optimization.

While detailed research findings on the biological targets of this compound derivatives are not yet widely published, the foundational principles of medicinal chemistry and the known activities of related compounds provide a strong rationale for its exploration as a promising scaffold for the development of new medicines.

Studies on Enzyme Inhibition Kinetics and Mechanism (e.g., Transglutaminases, Kinases, Hydrolases)

Analogs of this compound have been investigated as inhibitors of several enzyme classes, most notably hydrolases and transferases. The quinoline-carbamate structure has proven particularly effective in targeting cholinesterases, a family of hydrolase enzymes critical in neurotransmission.

A series of novel quinoline-O-carbamate derivatives were evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The studies revealed that these compounds act as potent inhibitors, with their efficacy and selectivity being highly dependent on the substitution pattern on the quinoline ring. For example, compound 3f , a dual inhibitor, was found to be a reversible inhibitor of both enzymes.

Beyond cholinesterases, the broader quinoline scaffold has demonstrated inhibitory action against other enzyme types. Substituted quinolines have been identified as low-micromolar, noncovalent inhibitors of the 20S proteasome's chymotrypsin-like activity, a key component of cellular protein degradation. One lead compound exhibited an IC₅₀ of 14.4 μM.

Furthermore, recent studies have shown that quinoline-based analogs can inhibit DNA methyltransferases (DNMTs), a class of transferase enzymes. Certain derivatives demonstrated low micromolar inhibitory potency against human DNMT1. nih.govsemanticscholar.org The mechanism of these inhibitors involves intercalation into the DNA substrate, which induces a conformational change in the enzyme, moving the catalytic domain away from the DNA and thus preventing methylation. nih.govsemanticscholar.org

Table 1: Cholinesterase Inhibitory Activity of Quinoline-O-Carbamate Analogs
CompoundQuinoline Substitution PositionAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (AChE/BuChE)
3d 4>500.87>57.47
3f 51.30.811.60
3k 610.3>50<0.21
3m 86.5>50<0.13
Data sourced from a study on multifunctional agents for Alzheimer's disease. drugbank.com

Receptor Binding Assays and Characterization of Ligand-Receptor Affinity

The quinoline scaffold is recognized as a 'privileged' structure capable of binding to the ATP-binding sites of various protein kinases, which are critical cell signaling receptors. nih.gov Numerous quinoline-based molecules have been developed as inhibitors targeting receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR), which are implicated in cancer pathways. nih.gov

For instance, a quinoline derivative identified from a biochemical screen served as the starting point for developing potent inhibitors of the mTOR kinase, a master regulator of cell growth. nih.gov The quinoline nitrogen was predicted to form a key hydrogen bond within the kinase 'hinge-region,' anchoring the molecule in the ATP-binding site. nih.gov While the broader quinoline class is well-established as interacting with these receptors, specific quantitative ligand-receptor affinity data, such as dissociation constants (Kd) or binding IC₅₀ values, for this compound or its direct analogs are not extensively detailed in the surveyed scientific literature.

Identification of Potential Molecular Pathways Modulated by this compound Analogs

Derivatives of the quinoline-carbamate scaffold have been shown to modulate key cellular pathways related to inflammation and DNA damage response.

In studies related to neurodegenerative diseases, certain quinoline-O-carbamate derivatives demonstrated significant anti-inflammatory properties. Compound 3f , for example, was shown to decrease the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), as well as nitric oxide (NO), in lipopolysaccharide-stimulated microglial cells. drugbank.comscbt.com This indicates that these molecules can interfere with inflammatory signaling cascades, which are often dysregulated in disease states.

Furthermore, quinoline-based compounds designed as DNA methyltransferase (DNMT) inhibitors have been found to activate the p53-mediated DNA damage response pathway in cancer cells. nih.govsemanticscholar.org By inhibiting DNMT1, these compounds can lead to DNA hypomethylation, an epigenetic modification that can trigger cellular stress responses, including the activation of the tumor suppressor p53, which governs cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Comparative SAR Analysis with Related Quinoline- and Carbamate-Containing Compounds

Influence of Quinoline Substitution Patterns on Biological Activity

The biological activity of quinoline-carbamate scaffolds is profoundly influenced by the substitution pattern on the quinoline ring. Structure-activity relationship (SAR) studies have demonstrated that minor positional changes of the carbamate group can lead to dramatic shifts in both potency and selectivity.

In a key study of cholinesterase inhibitors, the placement of the carbamate moiety at different positions on the quinoline nucleus dictated the compounds' inhibitory profile:

Position 4: Compounds like 3d showed highly selective and potent inhibition of BuChE (IC₅₀ = 0.87 µM) with negligible activity against AChE. drugbank.com

Position 5: This position yielded potent dual inhibitors. Compound 3f effectively inhibited both AChE (IC₅₀ = 1.3 µM) and BuChE (IC₅₀ = 0.81 µM). drugbank.com

Position 6: Substitution at this position, as in compound 3k , resulted in moderate and selective inhibition of AChE (IC₅₀ = 10.3 µM). drugbank.com

Position 8: This position also conferred strong selectivity for AChE, with compound 3m showing an IC₅₀ of 6.5 µM against AChE and no activity against BuChE. drugbank.com

This clear SAR demonstrates that the geometry of the inhibitor's interaction with the enzyme's active site is highly sensitive to the vector of the carbamate group extending from the quinoline core. Other studies on different quinoline-based inhibitors, such as those targeting dihydroorotate (B8406146) dehydrogenase, have similarly identified the C2, C4, and benzo-ring positions as critical regions where specific substitutions are required for potent biological activity. scbt.com

Impact of the Tert-butyl Group and Carbamate Linkage on Compound Efficacy and Selectivity

The carbamate linkage and the tert-butyl group are integral components that define the chemical properties and biological interactions of the this compound scaffold.

The carbamate linkage (–NH–C(=O)–O–) is a key structural motif in medicinal chemistry, often used as a more stable bioisosteric replacement for a peptide bond. iosrjournals.orgresearchgate.net Its stability against hydrolysis by proteases and esterases is a significant advantage over amide and ester linkages. iosrjournals.orgresearchgate.net The carbamate functionality imposes a degree of conformational restriction due to resonance, which can help to pre-organize the molecule into a bioactive conformation for optimal target binding. iosrjournals.orgresearchgate.net Furthermore, the N-H group of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating critical interactions with enzyme or receptor active sites. iosrjournals.orgresearchgate.net

The tert-butyl group , in the context of this scaffold, primarily functions as a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. This group is essential during multi-step syntheses, preventing the amine from participating in unwanted side reactions. iosrjournals.orgresearchgate.net Beyond its synthetic utility, the tert-butyl group imparts significant steric bulk and increases the lipophilicity of the molecule. This can influence the compound's pharmacokinetic properties, such as cell membrane permeability and metabolic stability, as well as its pharmacodynamic profile by sterically directing how the molecule fits into a binding pocket. While direct SAR studies comparing the tert-butyl group to smaller alkyl groups on this specific quinoline scaffold are limited, its role in providing stability and influencing molecular conformation is well-understood in medicinal chemistry.

Utility as a Synthetic Intermediate for the Production of Advanced Bioactive Molecules

This compound and related structures containing the tert-butyl carbamate moiety are pivotal intermediates in the synthesis of complex, high-value pharmaceutical agents. The Boc-protected amine serves as a stable, masked primary amine that can be deprotected under specific acidic conditions in a later synthetic step to reveal a reactive nucleophile.

This strategy is employed in the construction of a variety of advanced bioactive molecules. For example, tert-butyl carbamate-protected piperidine (B6355638) scaffolds are described as key chiral intermediates for synthesizing orexin (B13118510) receptor antagonists (for sleep disorders) and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors (for inflammatory diseases). nih.gov Similarly, other tert-butyl carbamate derivatives serve as crucial building blocks in the industrial synthesis of drugs like the antiepileptic agent lacosamide (B1674222) and the antidiabetic drug omarigliptin. nih.gov

The use of this compound allows for the precise and controlled introduction of the quinolin-3-ylmethylamine fragment into a larger molecular architecture, enabling the construction of sophisticated drugs that leverage the favorable biological properties of the quinoline nucleus.

Future Directions and Emerging Research Perspectives for Tert Butyl Quinolin 3 Ylmethyl Carbamate

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on well-established named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govwikipedia.org However, these methods often necessitate harsh reaction conditions and can generate significant chemical waste. The future of synthesizing Tert-butyl (quinolin-3-ylmethyl)carbamate and its analogs lies in the adoption of innovative and sustainable methodologies that prioritize efficiency, safety, and environmental responsibility.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into synthetic organic chemistry. For quinoline synthesis, this translates to the use of nanocatalysts and greener reaction media. acs.org The development of protocols that utilize environmentally benign solvents, reduce energy consumption, and minimize the formation of hazardous byproducts will be a key focus. Furthermore, sustainable methods for the synthesis of carbamates, a key functional group in the target molecule, are also being explored, moving away from hazardous reagents.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The application of flow chemistry to the synthesis of quinoline derivatives is a promising area of research. nih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. rsc.org This methodology can be applied to the synthesis and functionalization of quinolines, offering novel pathways to access a diverse range of derivatives. nih.gov The use of light as a reagent aligns with the principles of green chemistry by reducing the reliance on harsh chemical oxidants or reductants.

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

Methodology Advantages Disadvantages
Traditional Named Reactions Well-established and understood Often require harsh conditions, can produce significant waste
Green Chemistry Approaches Environmentally friendly, reduced waste May require specialized catalysts or conditions
Flow Chemistry Enhanced safety, improved control, scalable Initial setup costs can be high
Photoredox Catalysis Mild reaction conditions, novel reactivity Can be sensitive to reaction parameters, requires a light source

Advanced Spectroscopic Characterization with Emerging Techniques

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its function and designing improved analogs. While standard spectroscopic techniques like 1D NMR and IR spectroscopy provide valuable information, emerging techniques offer unprecedented levels of detail.

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for the complete structural elucidation of complex molecules like quinoline derivatives. researchgate.netomicsonline.orgnih.gov These methods allow for the unambiguous assignment of proton and carbon signals, providing a detailed picture of the molecule's connectivity. Future research will likely involve the application of even more advanced NMR techniques to study the conformational dynamics and intermolecular interactions of this compound.

Mass Spectrometry Imaging (MSI): MSI is a powerful technique that allows for the visualization of the spatial distribution of drugs and their metabolites within biological tissues. nih.govdrugtargetreview.comnih.govresearchgate.netresearchgate.net This label-free approach provides crucial information on where the compound accumulates in a biological system, offering insights into its pharmacokinetic and pharmacodynamic properties. The application of MSI to studies involving this compound could reveal its tissue distribution and metabolic fate with high resolution.

Chiral Separation Techniques: For quinoline derivatives that possess chirality, the separation of enantiomers is essential, as different enantiomers can exhibit distinct biological activities. nih.gov Advanced chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are critical for the isolation and analysis of individual enantiomers. asianpubs.orgresearchgate.netjiangnan.edu.cn The development of more efficient and selective chiral separation methods will be crucial for the stereoselective synthesis and biological evaluation of chiral analogs of this compound.

Table 2: Advanced Spectroscopic and Analytical Techniques

Technique Application Information Gained
2D NMR Spectroscopy Structural Elucidation Detailed connectivity and stereochemistry
Mass Spectrometry Imaging Drug Distribution Studies Spatial localization of the compound and its metabolites in tissues
Chiral Chromatography Enantiomer Separation Isolation and quantification of individual enantiomers

Integration of Artificial Intelligence and Machine Learning in Computational Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov For this compound, these computational tools can accelerate the design of new analogs with improved properties and predict their biological activities, thereby reducing the time and cost associated with experimental screening.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are mathematical representations of the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov By training these models on datasets of known quinoline derivatives, it is possible to predict the activity of new, unsynthesized compounds. Deep learning-based QSAR methods are showing particularly high performance in this area. nih.govresearchgate.net

Predictive Models for Physicochemical Properties: AI and ML can also be used to predict key physicochemical properties of molecules, such as solubility, permeability, and metabolic stability. By incorporating these predictions into the design process, it is possible to optimize the drug-like properties of new analogs of this compound early in the discovery pipeline.

Table 3: AI and Machine Learning in Drug Design

Approach Application Outcome
QSAR Modeling Predicts biological activity based on chemical structure Prioritization of compounds for synthesis and testing
Generative AI Designs novel molecules with desired properties Identification of new chemical scaffolds with therapeutic potential
Predictive Property Models Forecasts physicochemical and ADMET properties Optimization of drug-like characteristics of lead compounds

Exploration of Novel Biological Targets through Phenotypic and Target-Based Screening

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and therapeutic potential. For this compound, a combination of phenotypic and target-based screening approaches will be instrumental in discovering novel biological targets.

Phenotypic Screening: Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without prior knowledge of the molecular target. mdpi.comnih.govbiorxiv.orgresearchgate.netlifechemicals.com High-content phenotypic screening, which utilizes automated microscopy and image analysis, can provide a wealth of information about the effects of a compound on cellular morphology and function. Screening libraries of quinoline derivatives in diverse phenotypic assays could uncover unexpected therapeutic applications for this class of compounds.

Target Deconvolution using Chemoproteomics: Once a compound is identified as active in a phenotypic screen, the next challenge is to identify its molecular target(s). Chemoproteomics has emerged as a powerful set of techniques for target deconvolution. nih.govnih.govworldpreclinicalcongress.comdoaj.orgresearchgate.net Affinity-based methods, where the compound of interest is immobilized on a solid support to capture its binding partners from a cell lysate, can be used to pull down and identify target proteins.

Target-Based Screening: In parallel with phenotypic approaches, target-based screening against panels of known biological targets can also be employed. This involves testing this compound and its analogs for their ability to modulate the activity of specific enzymes, receptors, or other proteins implicated in disease.

Table 4: Strategies for Novel Target Identification

Screening Approach Description Key Advantage
Phenotypic Screening Identifies compounds that produce a desired biological effect in a cellular or organismal context. Unbiased approach that can reveal novel mechanisms of action.
Chemoproteomics Uses chemical probes to identify the protein targets of a bioactive compound. Directly identifies the molecular binding partners of a compound.
Target-Based Screening Tests compounds against a predefined set of biological targets. Provides direct evidence of interaction with a specific protein.

Application in Chemical Biology Tools and Probe Development

The unique structural and photophysical properties of the quinoline scaffold make it an excellent platform for the development of chemical biology tools and probes. nih.gov These tools are essential for studying biological processes in real-time and with high spatial and temporal resolution.

Fluorescent Probes for Bio-imaging: Quinoline derivatives are known to exhibit interesting fluorescence properties, and this has been exploited in the development of fluorescent probes for bio-imaging. arabjchem.orgnih.govnanobioletters.comresearchgate.netresearchgate.netresearchgate.net By functionalizing the quinoline scaffold with specific recognition elements, it is possible to create probes that selectively bind to and report on the presence of specific ions, molecules, or cellular structures. For example, quinoline-based probes have been developed for the detection of zinc ions in living cells and plants. arabjchem.orgnanobioletters.comacs.org

Biosensors: Building on the principles of fluorescent probes, quinoline-based biosensors can be designed to provide a quantitative readout of biological activity. These sensors can be engineered to respond to changes in their local environment, such as pH or the presence of a specific enzyme, with a change in their fluorescence signal. rsc.org

Photoactivatable Probes: Photoactivatable probes are molecules that can be switched from an inactive to an active state using light. This allows for precise spatial and temporal control over their activity. The development of photoactivatable quinoline probes could enable the controlled release of a bioactive molecule or the activation of a fluorescent signal at a specific location within a cell or tissue. nih.gov

Table 5: Applications in Chemical Biology

Tool/Probe Type Function Example Application
Fluorescent Probes Visualize specific molecules or cellular components Imaging of metal ions in living cells
Biosensors Quantitatively measure biological activity or environmental changes Reporting on intracellular pH changes
Photoactivatable Probes Can be activated by light for precise spatiotemporal control Controlled release of a therapeutic agent at a target site

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl (quinolin-3-ylmethyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a quinoline-derived alkyl halide under basic conditions. Critical parameters include solvent choice (e.g., dichloromethane or ethyl acetate), temperature control (0–25°C), and stoichiometric ratios of reactants. For example, tert-butyl carbamate derivatives often require inert atmospheres to prevent side reactions, as seen in piperidine-based analogs . Optimization studies suggest that yields improve with slow addition of reagents and pH stabilization using triethylamine or DMAP .

Q. Which analytical techniques are most effective for structural characterization of this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the tert-butyl group and quinoline moiety, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1700 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC), and thermal stability is analyzed using Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How does the carbamate moiety in this compound interact with biological targets, and what methodologies elucidate these mechanisms?

  • Methodological Answer : The carbamate group can form covalent bonds with enzyme active sites (e.g., proteases or kinases), as demonstrated in studies on similar compounds. Techniques like X-ray crystallography and surface plasmon resonance (SPR) reveal binding modes, while kinetic assays (e.g., IC₅₀ determination) quantify inhibition potency. For example, quinoline derivatives with trifluoromethyl groups show enhanced lipophilicity, improving membrane permeability in cellular assays .

Q. What strategies are employed to resolve contradictions in reported biological activities of carbamate derivatives, and how can they be applied to this compound?

  • Methodological Answer : Discrepancies in activity data may arise from assay conditions (e.g., pH, co-solvents) or structural impurities. Orthogonal validation using multiple assays (e.g., enzymatic vs. cell-based) and rigorous purification (e.g., preparative HPLC) mitigate these issues. For instance, tert-butyl carbamates with halogen substituents exhibit variable inhibition due to steric effects, necessitating molecular docking simulations to rationalize results .

Q. What experimental protocols optimize the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : Catalytic systems like palladium/copper for cross-coupling or enzyme-mediated reactions (e.g., lipases) can enhance regioselectivity. Reaction progress is monitored via Thin-Layer Chromatography (TLC), and yields are maximized by adjusting catalyst loading (1–5 mol%) and solvent polarity. For example, microwave-assisted synthesis reduces reaction times for carbamate derivatives by 50% compared to conventional heating .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound to enhance therapeutic potential?

  • Methodological Answer : Systematic modification of the quinoline ring (e.g., introducing electron-withdrawing groups like -CF₃) and alkyl chain length can probe SAR. In vitro screening against target enzymes (e.g., cytochrome P450 isoforms) combined with computational modeling (e.g., QSAR) identifies critical pharmacophores. For example, analogs with methoxycyclobutyl groups show improved metabolic stability in hepatic microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.